Gallium selenide (Ga2Se3)

Übersicht

Beschreibung

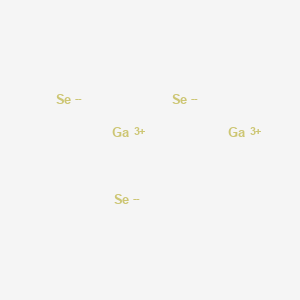

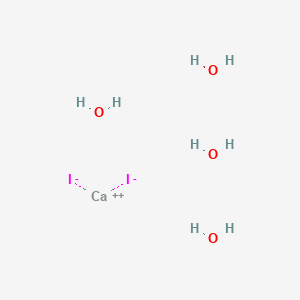

Gallium selenide (Ga2Se3) is a chemical compound with a defect sphalerite (cubic form of ZnS) structure . It is a p-type semiconductor and can be formed by the union of the elements . It hydrolyzes slowly in water and quickly in mineral acids to form toxic hydrogen selenide gas .

Synthesis Analysis

Gallium selenide can be synthesized by vapor phase growth of high-quality monolayer GaSe nanosheets with multiple shapes and sizes by tuning the Ga/GaSe ratio in the precursor . It can also be formed by the union of the elements .Molecular Structure Analysis

Ga2Se3 crystallizes in the monoclinic Cc space group. The structure is three-dimensional. There are two inequivalent Ga3+ sites. In the first Ga3+ site, Ga3+ is bonded to four Se2- atoms to form corner-sharing GaSe4 tetrahedra .Chemical Reactions Analysis

Gallium selenide can hydrolyze slowly in water and quickly in mineral acids to form toxic hydrogen selenide gas . It is vulnerable to oxidizing agents due to the reducing capabilities of the selenide ion .Physical And Chemical Properties Analysis

Gallium selenide has a molar mass of 376.33 g/mol . It appears as reddish-black crystals and has a slight garlic odor . The density is 4.92 g/cm^3 , and it has a melting point of 1,020 °C . It decomposes in water .Wissenschaftliche Forschungsanwendungen

Electronic Structure and Surface Characterization : Ga2Se3's intrinsic cation vacancy ordering into one-dimensional chains results in a unique electronic structure, making it valuable for electronic applications (Lovejoy et al., 2010).

Radiation Detection and Dosimetry : The material shows high radiation resistance and X-ray-induced conductivity, suggesting its use in X-ray dosimetry (Savchenko, 2008).

Quantum Size Effects in Nanosheets : Ga2Se3 nanosheets demonstrate tunable optical band gaps, important for electronics and optoelectronics in the visible/ultraviolet spectrum (Andres-Penares et al., 2017).

Material Synthesis via Mechanochemical Methods : Ga2Se3 has been synthesized using a mechanochemical method, indicating its potential for novel material fabrication techniques (Kristl et al., 2016).

Thermodynamic Properties : Studies on its thermodynamic functions, such as free energy, entropy, and enthalpy, provide insights into its stability and reactivity (Abbasov et al., 1972).

Air Stability in Thin Devices : Research into the stability of GaSe under ambient conditions, including degradation mechanisms and encapsulation strategies, is crucial for the development of stable electronic devices (Zhao et al., 2018).

Oxidation Dynamics : Understanding the oxidation of Ga2Se3 helps in developing strategies for protection against environmental degradation, particularly relevant in electronic applications (Beechem et al., 2015).

Photovoltaic and Semiconducting Applications : Ga2Se3 is a promising material for solar cells and semiconducting applications, with structural properties that make it suitable for these purposes (Valeev et al., 2013).

Thermal Properties : Research on its heat capacity and other thermodynamic functions provides a comprehensive understanding of its behavior under various temperature conditions, which is essential for material design (Tyurin et al., 2005).

Effusion and High-Temperature Behavior : Studies on the effusion and vaporization processes at elevated temperatures contribute to understanding the stability and reactivity of Ga2Se3 at high temperatures (Viswanathan & Edwards, 1998).

Safety And Hazards

Gallium selenide is hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Gallium selenide is an attractive compound due to its suitable electrical and optical characteristics for optoelectronic applications . It provides an opportunity to form heterostructures with Al2Se3, contributing to the design of optoelectronic devices based on AlAs, GaAs, and AlxGa1-xAs compounds .

Eigenschaften

IUPAC Name |

digallium;selenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3Se/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEMEJKDTZOXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923276 | |

| Record name | Gallium selenide (Ga2Se3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium selenide (Ga2Se3) | |

CAS RN |

12024-24-7, 58127-88-1 | |

| Record name | Gallium selenide (Ga2Se3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium selenide (Ga2Se2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058127881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium selenide (Ga2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium selenide (Ga2Se3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digallium triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

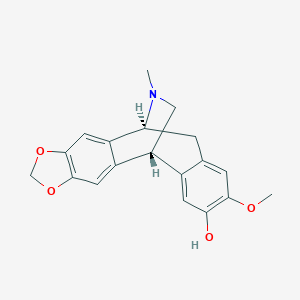

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)